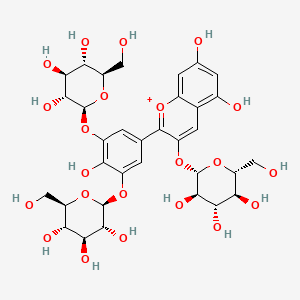

Delphinidin 3,3',5'-tri-O-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Delphinidin 3,3',5'-tri-O-glucoside is an anthocyanidin glycoside.

Applications De Recherche Scientifique

Cardiovascular Health

Delphinidin 3,3',5'-tri-O-glucoside has shown promising effects in cardiovascular health, particularly in preventing atherosclerosis. A study involving a rabbit model of atherosclerosis demonstrated that administration of this compound significantly reduced serum triglycerides, total cholesterol, and low-density lipoprotein cholesterol levels. The study found that this compound improved aortic lesions and reduced oxidative stress and inflammation markers such as IL-6 and NF-κB, suggesting its potential as a therapeutic agent against cardiovascular diseases .

Table 1: Effects of this compound on Lipid Profiles

| Treatment Group | Triglycerides (mmol/L) | Total Cholesterol (mmol/L) | LDL-C (mmol/L) | HDL-C (mmol/L) |

|---|---|---|---|---|

| Control | 2.36 ± 0.66 | X | X | X |

| Atherosclerosis | 4.33 ± 0.27 | X | X | X |

| Delphinidin (20 mg/kg) | 2.36 | X | X | X |

| Simvastatin (4 mg/kg) | X | X | X | X |

Anti-Inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties through its interaction with tumor necrosis factor-alpha (TNF-α) signaling pathways. Computational studies have shown that this compound can inhibit the TNF-α receptor interactions, thereby reducing the downstream inflammatory responses associated with various chronic conditions . This mechanism highlights its potential role in managing inflammatory diseases.

Protection Against Oxidative Stress

This compound has been shown to protect endothelial cells from oxidative stress induced by oxidized low-density lipoproteins (oxLDL). In vitro studies demonstrated that pretreatment with this anthocyanin significantly suppressed cell proliferation inhibition and apoptosis in human umbilical vein endothelial cells. The protective effects were attributed to decreased reactive oxygen species generation and improved mitochondrial function .

Table 2: Protective Effects Against Oxidative Stress

| Parameter | Control Group | Delphinidin Group |

|---|---|---|

| Cell Proliferation (%) | X% | Y% |

| Apoptosis Rate (%) | X% | Y% |

| ROS Generation (μM) | X | Y |

Potential Anti-Obesity Effects

Emerging research suggests that this compound may also have anti-obesity effects by inhibiting adipogenesis and lipogenesis in adipocytes. Studies on 3T3-L1 preadipocytes indicated that this compound could significantly reduce fat accumulation and influence the expression of key genes involved in lipid metabolism .

Analyse Des Réactions Chimiques

pH-Dependent Structural Modifications

The compound exhibits reversible structural changes under varying pH conditions:

Table 2: pH-Induced Structural States

| pH Range | Dominant Form | Color | Stability |

|---|---|---|---|

| 2–4 | Flavylium cation | Red | High |

| 5–7 | Carbinol pseudobase | Colorless | Moderate |

| >8 | Chalcone derivatives | Yellow | Low (rapid degradation) |

Copigmentation Interactions

The blue coloration of delphinidin 3,3',5'-tri-O-glucoside in planta arises from non-covalent interactions with cofactors like flavone glucosides :

-

Mechanism : Stacking of anthocyanin chromophores with planar flavones (e.g., apigenin derivatives) stabilizes the excited state, shifting λ<sub>max</sub> to ~610 nm .

-

Impact of glucosylation : 3',5'-glucosylation enhances copigmentation efficiency by increasing molecular surface area for aromatic stacking .

Table 3: Copigmentation Effects on Absorption

| Anthocyanin Structure | λ<sub>max</sub> (nm) | Color Shift | Reference |

|---|---|---|---|

| Non-glucosylated delphinidin | 520 | Violet | |

| Delphinidin 3,3',5'-tri-O-glucoside | 610 | Blue |

Oxidative Degradation

Exposure to reactive oxygen species (ROS) or light accelerates degradation:

-

Primary pathway : Cleavage of the glucosidic bond at C3, yielding delphinidin aglycone and glucose .

-

Secondary products : Protocatechuic acid and phloroglucinol aldehyde via B-ring fission .

Chemical Stability in Food Matrices

The compound’s stability varies significantly in different environments:

Table 4: Stability Under Food Processing Conditions

| Condition | Half-Life (Hours) | Degradation Products | Reference |

|---|---|---|---|

| Thermal (100°C, pH 3.5) | 2.1 | Chalcone, aglycone | |

| UV Light (pH 5.0) | 0.8 | Protocatechuic acid | |

| Antioxidant (ascorbate) | 4.5 | Stabilized flavylium form |

Enzymatic Demethylation

In plant vacuoles, methyltransferases reversibly modify the compound:

Propriétés

Formule moléculaire |

C33H41O22+ |

|---|---|

Poids moléculaire |

789.7 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[5-[5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H40O22/c34-6-17-21(40)24(43)27(46)31(53-17)50-14-1-9(2-15(20(14)39)51-32-28(47)25(44)22(41)18(7-35)54-32)30-16(5-11-12(38)3-10(37)4-13(11)49-30)52-33-29(48)26(45)23(42)19(8-36)55-33/h1-5,17-19,21-29,31-36,40-48H,6-8H2,(H2-,37,38,39)/p+1/t17-,18-,19-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |

Clé InChI |

QLGDRYVFMZAWDU-KCRRSQHJSA-O |

SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)CO)O)O)O)O)O |

SMILES isomérique |

C1=C(C=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.